Desthio-desacetylmethyl-7-ACA
Description
Desthio-desacetylmethyl-7-ACA is a structural derivative of 7-aminocephalosporanic acid (7-ACA), a core intermediate in cephalosporin antibiotic synthesis. The compound’s name indicates two key modifications:
- Desthio: Removal of the sulfur atom (thio group) from the bicyclic β-lactam structure.
- Desacetylmethyl: Elimination of the acetyl-methyl substituent at the C3 position.
These alterations significantly impact its chemical reactivity, stability, and biological activity compared to 7-ACA and its analogs.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
(6R,7S)-7-amino-3-(hydroxymethyl)-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c10-6-5-2-1-4(3-12)7(9(14)15)11(5)8(6)13/h5-6,12H,1-3,10H2,(H,14,15)/t5-,6+/m1/s1 |
InChI Key |
YLIXZBUZUNFPFP-RITPCOANSA-N |
Isomeric SMILES |
C1CC(=C(N2[C@H]1[C@@H](C2=O)N)C(=O)O)CO |
Canonical SMILES |
C1CC(=C(N2C1C(C2=O)N)C(=O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desthio-desacetylmethyl-7-ACA typically involves the deacetylation of 7-aminocephalosporanic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic deacetylation often employs acetylesterases, which selectively remove the acetyl group from the 7-aminocephalosporanic acid .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant strains of microorganisms such as Acremonium chrysogenum. These strains are genetically modified to produce high yields of deacetoxycephalosporin C, which is then deacylated to obtain 7-aminocephalosporanic acid .
Chemical Reactions Analysis
Types of Reactions
Desthio-desacetylmethyl-7-ACA undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxymethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its antibacterial activity or alter its pharmacokinetic properties .
Scientific Research Applications
Desthio-desacetylmethyl-7-ACA is primarily used in the pharmaceutical industry as an intermediate in the synthesis of semisynthetic cephalosporins. These antibiotics are widely used to treat bacterial infections, particularly those resistant to first-generation cephalosporins . Additionally, this compound is used in research to develop new antibiotics with improved efficacy and reduced resistance .
Mechanism of Action
The mechanism of action of Desthio-desacetylmethyl-7-ACA involves inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between Desthio-desacetylmethyl-7-ACA and related β-lactam intermediates:
| Compound | Molecular Formula | CAS Number | Key Substituents | Functional Impact |
|---|---|---|---|---|
| 7-ACA | C₁₀H₁₂N₂O₅S | 957-68-6 | C3: Acetoxymethyl; C7: Amino group; Thio | Core antibiotic activity; β-lactam stability |
| Desacetoxy-7-ACA (7-ADCA) | C₈H₁₀N₂O₃S | 22252-43-3 | C3: Methyl; C7: Amino group; Thio | Reduced antibiotic potency; altered synthesis pathways |
| This compound [hypothetical] | C₈H₁₀N₂O₃ [inferred] | N/A | C3: No substituent; Desthio modification | Likely reduced β-lactam stability; altered hydrophobicity |
Key Observations :
- 7-ACA : Retains the thio group and acetoxymethyl side chain, critical for binding to penicillin-binding proteins (PBPs) and β-lactamase resistance .
- Desacetoxy-7-ACA (7-ADCA) : Lacks the acetoxy group at C3, simplifying synthesis but reducing antimicrobial efficacy. Its thio group preserves some β-lactam reactivity .
- This compound : The absence of sulfur disrupts the bicyclic β-lactam structure, likely destabilizing the molecule and diminishing antibiotic activity. Its hydrophobicity may increase due to the loss of polar groups, as seen in other thio-deficient analogs .
Pharmacological Implications
- Antibiotic Activity : Thio-containing compounds (e.g., 7-ACA, 7-ADCA) exhibit moderate-to-high antibiotic activity, whereas desthio analogs are often inactive due to β-lactam ring instability .
- Solubility and Bioavailability : The hydrophobic nature of this compound (inferred from ’s "hydrophobic yellow foam" product) could limit aqueous solubility, complicating formulation .
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